molecular formula C32H27BrN2O6S B12035142 ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12035142
M. Wt: 647.5 g/mol
InChI Key: DLKSEEIAABETHR-RFBIWTDZSA-N
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Description

ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound with a complex structure It contains multiple functional groups, including benzyl, bromophenyl, hydroxy, oxo, pyrrol, methyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrol moiety: This step may involve the condensation of an amine with a carbonyl compound, followed by cyclization.

    Functional group modifications: Various functional groups such as benzyl, bromophenyl, and hydroxy groups are introduced through substitution reactions, often using reagents like benzyl bromide, bromobenzene, and hydroxylating agents.

    Final esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C32H27BrN2O6S

Molecular Weight

647.5 g/mol

IUPAC Name

ethyl 2-[(3Z)-2-(4-bromophenyl)-3-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H27BrN2O6S/c1-4-40-31(39)29-19(3)34-32(42-29)35-26(21-10-12-22(33)13-11-21)25(28(37)30(35)38)27(36)24-15-14-23(16-18(24)2)41-17-20-8-6-5-7-9-20/h5-16,26,36H,4,17H2,1-3H3/b27-25-

InChI Key

DLKSEEIAABETHR-RFBIWTDZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)/O)/C(=O)C2=O)C5=CC=C(C=C5)Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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